molecular formula C21H16BrNO4 B11605714 methyl 4-(3-bromo-4-hydroxyphenyl)-5-hydroxy-2-methyl-4H-indeno[1,2-b]pyridine-3-carboxylate

methyl 4-(3-bromo-4-hydroxyphenyl)-5-hydroxy-2-methyl-4H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11605714
M. Wt: 426.3 g/mol
InChI Key: GEAXELSUXLTGEK-UHFFFAOYSA-N
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Description

METHYL 4-(3-BROMO-4-HYDROXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indeno[1,2-b]pyridine derivatives This compound is characterized by its unique structure, which includes a brominated phenyl group, a hydroxyl group, and a carboxylate ester

Preparation Methods

The synthesis of METHYL 4-(3-BROMO-4-HYDROXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the indeno[1,2-b]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the indeno[1,2-b]pyridine scaffold.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

METHYL 4-(3-BROMO-4-HYDROXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

METHYL 4-(3-BROMO-4-HYDROXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 4-(3-BROMO-4-HYDROXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to METHYL 4-(3-BROMO-4-HYDROXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE include other indeno[1,2-b]pyridine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, which can significantly impact their chemical and biological properties. For example:

    METHYL 4-(3-BROMO-4-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE: Similar structure but with a methoxy group instead of a hydroxyl group.

    METHYL 4-(3-CHLORO-4-HYDROXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE: Similar structure but with a chlorine atom instead of a bromine atom.

These variations can lead to differences in reactivity, solubility, and biological activity, highlighting the importance of functional group modifications in the design of new compounds.

Properties

Molecular Formula

C21H16BrNO4

Molecular Weight

426.3 g/mol

IUPAC Name

methyl 4-(3-bromo-4-hydroxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C21H16BrNO4/c1-10-16(21(26)27-2)17(11-7-8-15(24)14(22)9-11)18-19(23-10)12-5-3-4-6-13(12)20(18)25/h3-9,17,23-24H,1-2H3

InChI Key

GEAXELSUXLTGEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC(=C(C=C4)O)Br)C(=O)OC

Origin of Product

United States

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